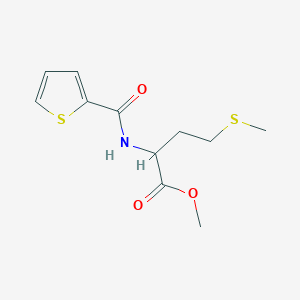
l-Methionine, N-(2-thienylcarbonyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a derivative of L-methionine, an essential amino acid that plays a crucial role in protein synthesis and various biochemical processes in the body. In
科学研究应用
L-Methionine, N-(2-thienylcarbonyl)-, methyl ester has been studied for its potential therapeutic applications in various areas of research. One of the significant areas of research is cancer treatment. Several studies have investigated the anticancer activity of this compound in different cancer cell lines, including breast cancer, lung cancer, and liver cancer. For instance, Zhang et al. (2018) demonstrated that L-Methionine, N-(2-thienylcarbonyl)-, methyl ester inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis.
Another area of research is the treatment of neurodegenerative diseases such as Alzheimer's disease. L-Methionine, N-(2-thienylcarbonyl)-, methyl ester has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease. A study by Li et al. (2019) demonstrated that this compound improved cognitive function in a mouse model of Alzheimer's disease.
作用机制
The mechanism of action of L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is not fully understood, but several studies have suggested that it works through multiple pathways. One of the proposed mechanisms is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. L-Methionine, N-(2-thienylcarbonyl)-, methyl ester has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells (Zhang et al., 2018).
Biochemical and Physiological Effects
L-Methionine, N-(2-thienylcarbonyl)-, methyl ester has been shown to have various biochemical and physiological effects in different research studies. In a study by Li et al. (2019), this compound was found to improve cognitive function in a mouse model of Alzheimer's disease. The authors suggested that this effect was due to the inhibition of beta-amyloid plaque formation in the brain.
In another study by Zhang et al. (2018), L-Methionine, N-(2-thienylcarbonyl)-, methyl ester was shown to induce cell cycle arrest and apoptosis in breast cancer cells. The authors suggested that this effect was due to the inhibition of the PI3K/Akt/mTOR signaling pathway.
实验室实验的优点和局限性
One of the advantages of using L-Methionine, N-(2-thienylcarbonyl)-, methyl ester in lab experiments is its potential therapeutic properties in various areas of research. This compound has been shown to have anticancer and neuroprotective effects, making it a promising candidate for drug development.
However, one of the limitations of using this compound in lab experiments is its limited availability and high cost. The synthesis method for L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is complex and requires specialized equipment, making it challenging for researchers to obtain this compound for their experiments.
未来方向
There are several future directions for research on L-Methionine, N-(2-thienylcarbonyl)-, methyl ester. One area of research is the development of this compound as a potential drug candidate for cancer treatment. Further studies are needed to investigate the mechanism of action of this compound and its efficacy in different cancer cell lines.
Another area of research is the potential use of L-Methionine, N-(2-thienylcarbonyl)-, methyl ester in the treatment of neurodegenerative diseases such as Alzheimer's disease. Future studies are needed to investigate the neuroprotective effects of this compound and its potential as a therapeutic agent in animal models of neurodegenerative diseases.
Conclusion
L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its anticancer and neuroprotective effects, and further research is needed to investigate its mechanism of action and potential as a drug candidate. The synthesis method for L-Methionine, N-(2-thienylcarbonyl)-, methyl ester is complex, and its limited availability and high cost are limitations for lab experiments. Nonetheless, this compound holds promise for future research in various areas of scientific inquiry.
合成方法
The synthesis of L-Methionine, N-(2-thienylcarbonyl)-, methyl ester involves the reaction between L-methionine and 2-thiophene carboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields the desired compound, which can be purified using column chromatography. This method has been described in various research studies, including a study by Zhang et al. (2018) where they synthesized L-Methionine, N-(2-thienylcarbonyl)-, methyl ester and evaluated its anticancer activity.
属性
分子式 |
C11H15NO3S2 |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
methyl 4-methylsulfanyl-2-(thiophene-2-carbonylamino)butanoate |
InChI |
InChI=1S/C11H15NO3S2/c1-15-11(14)8(5-7-16-2)12-10(13)9-4-3-6-17-9/h3-4,6,8H,5,7H2,1-2H3,(H,12,13) |
InChI 键 |
YUOSMZKMASOXEA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=CS1 |
规范 SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



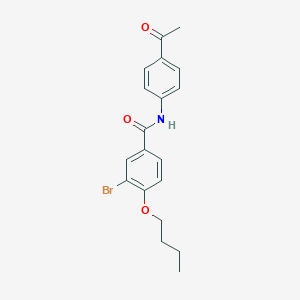
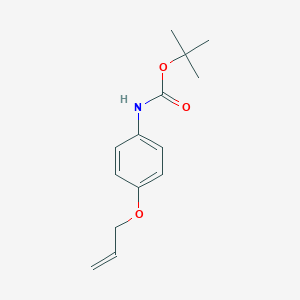
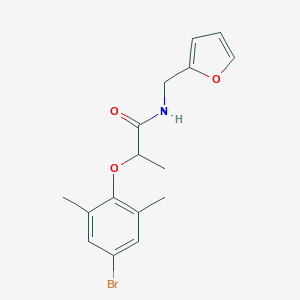
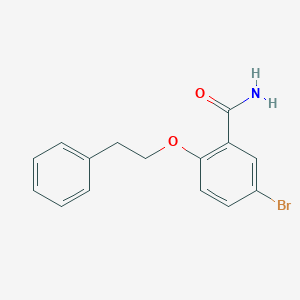
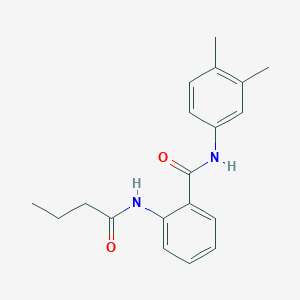
![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
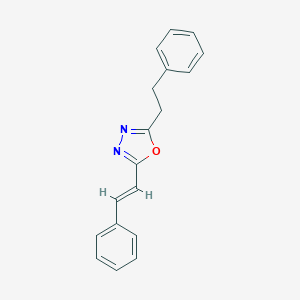
![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B250519.png)
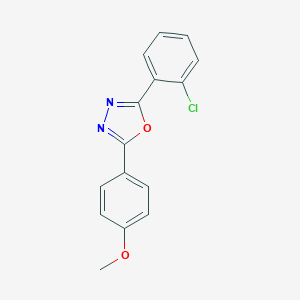
![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)